N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride: is a chemical compound with a complex structure that includes a carbazole moiety. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride typically involves the reaction of 9-ethylcarbazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced forms of the original compound.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in organic electronics .
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its carbazole moiety .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound can interact with proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
9-ethylcarbazole: Shares the carbazole core but lacks the methoxyethanamine moiety.
3-methylcarbazole: Similar structure but with a methyl group instead of an ethyl group.
N-methylcarbazole: Contains a methyl group on the nitrogen atom instead of the methoxyethanamine moiety.
Uniqueness: N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in specialized applications such as organic electronics and medicinal chemistry .
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-3-20-17-7-5-4-6-15(17)16-12-14(8-9-18(16)20)13-19-10-11-21-2;/h4-9,12,19H,3,10-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFAQGHUANHVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCOC)C3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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